An In-depth Technical Guide to Fmoc-Dab(Boc)-OH: Chemical Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Dab(Boc)-OH: Chemical Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-Dab(Boc)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique bifunctional nature, with two amine groups orthogonally protected by the base-labile Fmoc group and the acid-labile Boc group, makes it an invaluable building block for the synthesis of complex peptides, including those with branched structures, cyclic peptides, and peptidomimetics. This guide provides a comprehensive overview of the chemical properties of Fmoc-Dab(Boc)-OH, detailed experimental protocols for its use, and a summary of its key applications in research and drug development.
Chemical Properties of Fmoc-Dab(Boc)-OH
Fmoc-Dab(Boc)-OH is a white to off-white crystalline powder. Its chemical structure and key properties are summarized below.
General and Physical Properties
| Property | Value | References |
| Synonyms | Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, Fmoc-L-Dab(Boc)-OH | [1][2] |
| CAS Number | 125238-99-5 | [1][2] |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2] |
| Molecular Weight | 440.49 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 111-113 °C | [4] |
| Optical Rotation | [α]²⁰/D -14.0 ± 2º (c=1 in MeOH) | [3] |
| Purity | ≥97.0% (HPLC) | [1] |
Solubility and Stability
| Property | Details | References |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. Soluble in DMF. | [2] |
| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [3] |
| Stability | Stable for over two years if stored properly. Shipped under ambient temperature as a non-hazardous chemical. | [2] |
Spectroscopic Data
While many suppliers confirm the structure of Fmoc-Dab(Boc)-OH using IR and NMR spectroscopy, publicly available detailed spectral data is limited. Researchers should obtain a certificate of analysis from their supplier for specific lot data.
Expected Spectroscopic Characteristics:
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¹H NMR: The spectrum would show characteristic peaks for the aromatic protons of the Fmoc group, the protons of the diaminobutyric acid backbone, and the singlet corresponding to the nine protons of the Boc group.
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¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid, the Fmoc, and the Boc protecting groups, as well as the carbons of the fluorenyl and diaminobutyric acid moieties.
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Mass Spectrometry: The exact mass is 440.1947 g/mol .[2] A high-resolution mass spectrum would confirm this molecular weight.
Experimental Protocols
Fmoc-Dab(Boc)-OH is primarily used in Fmoc-based solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a growing peptide chain.
Synthesis of Fmoc-Dab(Boc)-OH
A common synthetic route to Fmoc-Dab(Boc)-OH involves the protection of the γ-amino group of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Reaction Scheme:
Caption: Synthesis of Fmoc-Dab(Boc)-OH.
Methodology:
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Suspend Fmoc-L-2,4-diaminobutyric acid in a 1:1 (v/v) mixture of acetone and water at 0-10 °C.
-
Slowly add di-tert-butyl dicarbonate (1.2 equivalents).
-
Adjust the pH of the reaction mixture to 7.5-8 using 0.5 N NaOH solution.
-
Allow the reaction to proceed for 4 hours.
-
After the reaction is complete, the product, Fmoc-Dab(Boc)-OH, is isolated through standard work-up procedures. This method has been reported to yield the product with high purity (>99% by HPLC).[4]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a general workflow for the incorporation of Fmoc-Dab(Boc)-OH into a peptide chain on a solid support.
Caption: General workflow for SPPS.
1. Fmoc Deprotection:
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Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
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Procedure:
-
Treat the resin-bound peptide with the deprotection solution.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine and the fluorenyl byproduct.
-
2. Coupling of Fmoc-Dab(Boc)-OH:
Two common methods for activating the carboxylic acid of Fmoc-Dab(Boc)-OH for coupling are presented below.
a) DIC/HOBt Coupling Protocol:
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Reagents:
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Fmoc-Dab(Boc)-OH (5 equivalents based on resin substitution)
-
1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)
-
DMF
-
-
Procedure:
-
Dissolve Fmoc-Dab(Boc)-OH and HOBt in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add DIC to the resin suspension.
-
Agitate the mixture at room temperature until the Kaiser test is negative (indicating complete coupling), typically for 1-4 hours.
-
Wash the resin thoroughly with DMF.
-
b) HBTU Coupling Protocol:
-
Reagents:
-
Fmoc-Dab(Boc)-OH (2-5 equivalents)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4-10 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Dab(Boc)-OH and HBTU in DMF.
-
Add DIPEA to activate the mixture (pre-activation).
-
Immediately add the activated solution to the deprotected resin.
-
Agitate for 10-60 minutes until the Kaiser test is negative.
-
Wash the resin thoroughly with DMF.
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Cleavage of the Boc Protecting Group and from Resin
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Boc group on the Dab residue, are removed.
-
Reagent: A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge and decant the ether to isolate the crude peptide.
-
Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Stationary Phase: C18 silica (B1680970) column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Applications in Research and Drug Development
The orthogonal protection scheme of Fmoc-Dab(Boc)-OH allows for the selective deprotection of either the α-amino or the γ-amino group. This feature is exploited in several advanced peptide synthesis applications:
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Branched Peptides: The γ-amino group can be deprotected on-resin after the main peptide chain has been assembled, allowing for the synthesis of a second peptide chain attached to the Dab side chain.
-
Cyclic Peptides: The side chain of Dab can be used as an attachment point for cyclization, either head-to-side-chain or side-chain-to-side-chain.
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Peptidomimetics and Conjugation: The free γ-amino group can be modified with various moieties, such as fatty acids (to create lipopeptides), fluorescent labels, or other small molecules to create peptide conjugates with novel properties.
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Synthesis of Bioactive Peptides: Fmoc-Dab(Boc)-OH has been used in the synthesis of analogs of somatostatin (B550006) and antimicrobial peptides.[1][3]
Conclusion
Fmoc-Dab(Boc)-OH is a versatile and indispensable building block in modern peptide chemistry. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide researchers and drug developers with a powerful tool for the synthesis of complex and modified peptides. The detailed protocols provided in this guide offer a practical framework for the successful application of Fmoc-Dab(Boc)-OH in the laboratory, enabling the creation of novel peptide-based therapeutics and research tools.
